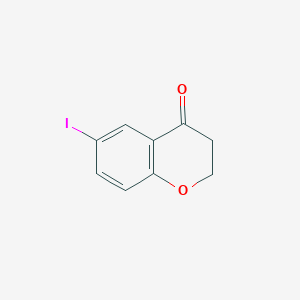

6-Iodochroman-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-Iodochroman-4-one involves various strategies, including the transformation of precursors through diazotization and treatment with aqueous KI to introduce the iodine moiety. An efficient synthesis method starting from 6-amino-2,2-dimethylchroman-4-one has been reported, showcasing the versatility in generating iodochroman derivatives (Kamat, Asolkar, & Kirtany, 2013).

Molecular Structure Analysis

The molecular structure of 6-Iodochroman-4-one derivatives and related compounds reveals significant insights into their reactivity and potential applications. For instance, the structural determination of iodobismuthates and iodoplumbates through X-ray diffraction and other spectroscopic methods highlights the importance of the iodine moiety in defining the electronic and geometric characteristics of these compounds (Wu, Wu, & Chen, 2009).

Chemical Reactions and Properties

Chemical reactions involving 6-Iodochroman-4-one are diverse, including its reactivity towards nitrogen nucleophiles to afford a variety of quinazolinone derivatives and related systems with potential antimicrobial activities. The iodine atom plays a crucial role in facilitating these transformations, making 6-Iodochroman-4-one a valuable intermediate in synthetic organic chemistry (Eissa, Hebash, Riya, & Ramadan, 2013).

Wissenschaftliche Forschungsanwendungen

Understanding Structural Features in Iodoplumbate and Iodobismuthate : It is used to study structural features, cation effects, ligand effects, and hetero metal-iodine bonding effects in iodoplumbate and iodobismuthate (Li‐Ming Wu, Wu Xintao, & Ling Chen, 2009).

Preparation of Lanthanide-Containing Metalloviologen-Based Inorganic-Organic Hybrids : It aids in the preparation of these hybrids, which exhibit reversible thermochromism and effective photocurrent responses (Daoyong Wang et al., 2018).

Synthesis of Rubromycin Type Target Structures : It is utilized for synthesizing rubromycin type target structures through palladium-catalyzed coupling reactions (M. Brasholz, Xiao-Yi Luan, & H. Reissig, 2005).

Recyclable 'Iodoarene' for α-Tosyloxylation of Enolizable Ketones : It acts as a recyclable 'iodoarene' used for α-tosyloxylation of enolizable ketones via in situ generation of hypervalent iodine(III) species (Prerana B. Thorat et al., 2014).

Light-Harvesting Materials for All-Solid Solar Cells : Iodobismuthates, including compounds related to 6-Iodochroman-4-one, are proposed as light-harvesting materials due to their intense red color and direct band gaps, relevant for all-solid solar cells (Natalie A. Yelovik et al., 2016).

Synthesis Support for Lactarochromal : The efficient and simple synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one provides synthetic support for confirming the assigned structure of lactarochromal (V. P. Kamat, R. Asolkar, & J. K. Kirtany, 2013).

Safety And Hazards

Zukünftige Richtungen

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

Eigenschaften

IUPAC Name |

6-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUOLEARZNZVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393842 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodochroman-4-one | |

CAS RN |

101714-35-6 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)